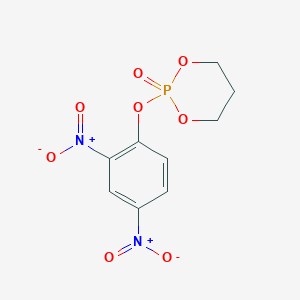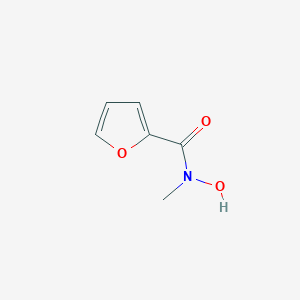
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide, commonly known as Fenoxycarb, is a chemical compound that is widely used in scientific research. It is a member of the carbamate family of insecticides and is primarily used as an insect growth regulator.
Wirkmechanismus
Fenoxycarb works by inhibiting the production of chitin, a key component of the exoskeleton of insects. This leads to the disruption of the insect's growth and development, ultimately resulting in its death.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have a low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fenoxycarb in lab experiments is its specificity towards insects. It does not affect other non-target organisms, making it a valuable tool in studying the effects of insecticides on insect populations. However, one limitation of using Fenoxycarb is that it is not effective against all insect species.
Zukünftige Richtungen
There are many potential future directions for research on Fenoxycarb. One area of interest is the development of new insect growth regulators that are more effective against a wider range of insect species. Another area of interest is the study of the long-term effects of Fenoxycarb on insect populations and the environment. Additionally, research could focus on the development of more efficient and cost-effective methods of synthesizing Fenoxycarb.
Synthesemethoden
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with phosphorus oxychloride, followed by the reaction of the resulting product with ethylene oxide. The final product is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Fenoxycarb has been extensively used in scientific research as an insect growth regulator. It is used to study the effects of insect growth regulators on the development and reproduction of insects. Fenoxycarb has been used to study the effects of insecticides on the development of mosquitoes, fruit flies, and other insects.
Eigenschaften
CAS-Nummer |
4225-82-5 |
|---|---|
Molekularformel |
C9H9N2O8P |
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H9N2O8P/c12-10(13)7-2-3-9(8(6-7)11(14)15)19-20(16)17-4-1-5-18-20/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
ASSKIDKWIZITRE-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)







